molecular formula C22H23NO5 B11233503 Dimethyl 5-{[(1-phenylcyclopentyl)carbonyl]amino}isophthalate

Dimethyl 5-{[(1-phenylcyclopentyl)carbonyl]amino}isophthalate

Cat. No.: B11233503
M. Wt: 381.4 g/mol
InChI Key: SFERRXNEWRHJBH-UHFFFAOYSA-N
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Description

1,3-DIMETHYL 5-(1-PHENYLCYCLOPENTANEAMIDO)BENZENE-1,3-DICARBOXYLATE is a complex organic compound that belongs to the class of benzene derivatives This compound is characterized by the presence of a benzene ring substituted with dimethyl groups and a phenylcyclopentaneamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIMETHYL 5-(1-PHENYLCYCLOPENTANEAMIDO)BENZENE-1,3-DICARBOXYLATE typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Preparation of 5-aminoisophthalic acid: This is achieved by the nitration of isophthalic acid followed by reduction.

    Formation of the amide bond: The 5-aminoisophthalic acid is then reacted with 1-phenylcyclopentanecarboxylic acid chloride in the presence of a base such as triethylamine to form the amide bond.

    Esterification: The resulting product is esterified using methanol and a catalyst such as sulfuric acid to yield the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,3-DIMETHYL 5-(1-PHENYLCYCLOPENTANEAMIDO)BENZENE-1,3-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring and the amide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1,3-DIMETHYL 5-(1-PHENYLCYCLOPENTANEAMIDO)BENZENE-1,3-DICARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties such as high thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of 1,3-DIMETHYL 5-(1-PHENYLCYCLOPENTANEAMIDO)BENZENE-1,3-DICARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:

    Enzyme inhibition: The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways.

    Receptor binding: It can bind to receptors on cell surfaces, triggering intracellular signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    1,3-DIMETHYL 5-(BROMOMETHYL)BENZENE-1,3-DICARBOXYLATE: Similar structure but with a bromomethyl group instead of the phenylcyclopentaneamido group.

    BENZENE-1,3,5-TRICARBOXAMIDE: A simpler compound with three carboxamide groups on the benzene ring.

Uniqueness

1,3-DIMETHYL 5-(1-PHENYLCYCLOPENTANEAMIDO)BENZENE-1,3-DICARBOXYLATE is unique due to the presence of the phenylcyclopentaneamido group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H23NO5

Molecular Weight

381.4 g/mol

IUPAC Name

dimethyl 5-[(1-phenylcyclopentanecarbonyl)amino]benzene-1,3-dicarboxylate

InChI

InChI=1S/C22H23NO5/c1-27-19(24)15-12-16(20(25)28-2)14-18(13-15)23-21(26)22(10-6-7-11-22)17-8-4-3-5-9-17/h3-5,8-9,12-14H,6-7,10-11H2,1-2H3,(H,23,26)

InChI Key

SFERRXNEWRHJBH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NC(=O)C2(CCCC2)C3=CC=CC=C3)C(=O)OC

Origin of Product

United States

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